molecular formula C6H14ClNO3 B1432024 Methyl 3-amino-2-hydroxy-3-methylbutanoate hydrochloride CAS No. 1798725-89-9

Methyl 3-amino-2-hydroxy-3-methylbutanoate hydrochloride

Cat. No.: B1432024
CAS No.: 1798725-89-9
M. Wt: 183.63 g/mol
InChI Key: PETOBRRMCKDUKE-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-hydroxy-3-methylbutanoate hydrochloride is a branched-chain amino acid ester hydrochloride characterized by a hydroxyl group at the C2 position and an amino group at the C3 position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for use in reaction media requiring ionic intermediates .

Properties

IUPAC Name

methyl 3-amino-2-hydroxy-3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c1-6(2,7)4(8)5(9)10-3;/h4,8H,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETOBRRMCKDUKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)OC)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 3-amino-2-hydroxy-3-methylbutanoate hydrochloride generally involves:

  • Preparation of the methyl ester of a corresponding hydroxy acid
  • Introduction or protection of amino groups
  • Formation of the hydrochloride salt to improve stability and solubility

Detailed Preparation Methods

Esterification of Hydroxy Acid Precursors

The starting point is often the hydroxy acid precursor, 3-amino-2-hydroxy-3-methylbutanoic acid or its derivatives. The methyl ester is prepared by esterification using methanol and an acid catalyst under reflux conditions.

Step Reagents/Conditions Description Yield (%)
1 3-amino-2-hydroxy-3-methylbutanoic acid + MeOH + Acid catalyst (e.g., HCl or H2SO4) Reflux esterification to form methyl ester Typically 70-90%

This step is critical for activating the acid group and enabling further functional group transformations.

Introduction of the Amino Group

The amino group at the 3-position can be introduced or protected via several methods:

  • Direct Amination: Using ammonia or amine sources under controlled pH to substitute hydroxyl or halide precursors.
  • Hydrazinolysis and Azide Coupling: As demonstrated in related ester derivatives, hydrazinolysis of esters followed by azide formation and coupling with amines can yield amino-substituted esters efficiently.
Step Reagents/Conditions Description Notes
2 Hydrazine hydrate, ethanol, reflux Converts ester to hydrazide intermediate 9 hours reflux
3 NaNO2, HCl, 0°C Formation of azide intermediate 1 hour
4 Primary or secondary amines, 0°C, 12 h Azide coupling to form N-alkyl amino derivatives Higher yield and simpler workup compared to DCC coupling

Hydrochloride Salt Formation

The free base methyl 3-amino-2-hydroxy-3-methylbutanoate is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically ether or alcohol, to enhance stability and crystallinity.

Step Reagents/Conditions Description
5 HCl in ether or ethanol Formation of hydrochloride salt by acid-base reaction

This step is standard for amine-containing compounds to improve handling and pharmaceutical properties.

Comparative Analysis of Coupling Methods for Amino Derivative Formation

Two main coupling methods have been reported for related compounds and can be adapted for methyl 3-amino-2-hydroxy-3-methylbutanoate derivatives:

Method Reagents Conditions Advantages Yield Notes
Azide Coupling NaNO2, HCl, amines 0°C to room temperature, 12 h Higher yield, simpler workup Typically higher than DCC Mild conditions, fewer side products
DCC/NHS Coupling Dicyclohexylcarbodiimide, N-hydroxysuccinimide, amines Room temperature, 12 h Well-established peptide bond formation Moderate to high Requires careful removal of dicyclohexylurea byproduct

Research Findings and Optimization Notes

  • Azide coupling has been found more efficient for preparing N-alkyl amino esters with better yields and simpler purification compared to traditional carbodiimide methods.
  • Ester hydrolysis and subsequent coupling reactions require careful control of temperature and pH to avoid side reactions such as over-hydrolysis or racemization.
  • The hydrochloride salt formation step is crucial for isolating the compound in a stable, crystalline form suitable for further applications.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product Yield Range Key Notes
1 Esterification Methanol, acid catalyst, reflux Methyl ester of hydroxy acid 70-90% Activation for further reactions
2 Hydrazinolysis Hydrazine hydrate, ethanol, reflux Hydrazide intermediate High Precursor for azide formation
3 Azide formation NaNO2, HCl, 0°C Azide intermediate High Reactive intermediate for coupling
4 Azide coupling Primary/secondary amines, 0°C, 12 h Amino ester derivatives Higher than DCC Efficient and mild
5 Hydrochloride salt formation HCl in ether/alcohol This compound Quantitative Stabilizes the amine

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-hydroxy-3-methylbutanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-2-hydroxy-3-methylbutanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-hydroxy-3-methylbutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Differences

a) Methyl 3-amino-2-hydroxypentanoate hydrochloride
  • Structure: Features a pentanoate backbone (C5 chain) with hydroxyl and amino groups at C2 and C3, respectively.
  • Key Differences :
    • Longer carbon chain compared to the target compound (C5 vs. C4).
    • Absence of a methyl group at C3, reducing steric hindrance.
  • Physicochemical Properties :
    • Molecular Weight: 183.63 g/mol vs. ~183 g/mol (estimated for the target compound).
    • CAS: 1803560-73-7 .
b) Methyl 2-amino-3-methylbutanoate hydrochloride
  • Structure: Amino group at C2 and methyl group at C3, lacking a hydroxyl group.
  • Key Differences: No hydroxyl group at C2, reducing hydrogen-bonding capacity. Amino group position alters reactivity in peptide coupling or acylation reactions.
  • Physicochemical Properties :
    • Molecular Weight: ~167.6 g/mol (CAS: 5619-05-6) .
c) Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride
  • Structure: Methylamino group at C2 and dimethyl substitution at C3.
  • Key Differences: Methylamino substituent instead of a primary amino group. Dimethyl groups at C3 increase hydrophobicity.
  • Synthesis : Prepared via deprotection of tert-butoxycarbonyl (Boc) groups using HCl/dioxane .

Physicochemical and Spectroscopic Comparisons

Property Target Compound (Estimated) Methyl 3-amino-2-hydroxypentanoate HCl Methyl 2-amino-3-methylbutanoate HCl
Molecular Formula C₆H₁₄ClNO₃ C₆H₁₄ClNO₃ C₆H₁₄ClNO₂
Molecular Weight (g/mol) ~183 183.63 167.6
Hydrogen Bond Donors 3 (NH₂, OH, HCl) 3 2 (NH₂, HCl)
Solubility High in polar solvents Oil form, soluble in DMSO/water Likely similar to analogs
¹H-NMR Features Expected NH and OH peaks

Functional Group Reactivity

  • Hydroxyl Group: Present in the target compound and Methyl 3-amino-2-hydroxypentanoate HCl, enabling participation in hydrogen bonding or glycosylation reactions. Absent in Methyl 2-amino-3-methylbutanoate HCl, limiting its utility in oxidation-sensitive reactions .
  • Amino Group: Primary amine in the target compound vs. methylamino in Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl. The latter’s reduced nucleophilicity may slow acylation kinetics .

Biological Activity

Methyl 3-amino-2-hydroxy-3-methylbutanoate hydrochloride (commonly referred to as methyl 3-amino-2-hydroxy-3-methylbutanoate) is a compound of significant interest in the fields of biochemistry and medicinal chemistry. Its unique structural features, including an amino group and hydroxyl group on the same carbon atom, contribute to its biological activity. This article explores its synthesis, mechanism of action, and various biological applications supported by research findings.

Chemical Structure:

  • Molecular Formula: C6H14ClNO3
  • Molecular Weight: 183.63 g/mol

Synthesis:
The synthesis typically involves the esterification of 3-amino-2-hydroxy-3-methylbutanoic acid with methanol in the presence of hydrochloric acid under reflux conditions. This method ensures complete esterification, producing the hydrochloride salt that enhances solubility in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding: The amino and hydroxyl groups allow for hydrogen bonding with enzymes and receptors, modulating their activity.
  • Enzymatic Reactions: The compound can participate in enzymatic reactions due to its functional groups, influencing metabolic pathways.

1. Metabolic Pathways

Research indicates that methyl 3-amino-2-hydroxy-3-methylbutanoate plays a role in metabolic pathways, particularly in amino acid metabolism. It has been studied for its potential to influence the synthesis and degradation of amino acids, which are crucial for various physiological functions.

2. Therapeutic Potential

Methyl 3-amino-2-hydroxy-3-methylbutanoate is being investigated for its therapeutic effects, particularly in conditions related to metabolic disorders. Preliminary studies suggest it may have beneficial effects on glucose metabolism and insulin sensitivity, making it a candidate for further research in diabetes management .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Table 1: Summary of Research Findings

Study ReferenceFocus AreaKey Findings
Metabolic PathwaysDemonstrated involvement in amino acid metabolism and potential therapeutic effects.
Enzyme InteractionShowed modulation of enzyme activity through hydrogen bonding interactions.
Therapeutic ApplicationsSuggested benefits in glucose metabolism and insulin sensitivity improvement.

Case Study: Enzyme Interaction

A study conducted on enzyme kinetics revealed that this compound can enhance the activity of specific enzymes involved in metabolic pathways. This enhancement was attributed to its structural ability to form stable complexes with enzyme active sites .

Q & A

Q. What are the optimal reaction conditions for synthesizing Methyl 3-amino-2-hydroxy-3-methylbutanoate hydrochloride, and how can purity be maximized?

Methodological Answer: Synthesis of this compound typically involves esterification and subsequent hydrochlorination. For example, a related methyl ester hydrochloride synthesis (EP 4 374 877 A2) used dioxane as a solvent with HCl addition, followed by reduced-pressure concentration to achieve high yields (100%) . To optimize purity:

  • Use inert gas (N₂/Ar) to prevent oxidation.
  • Monitor reaction progress via TLC or HPLC.
  • Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, gradient elution).
  • Validate purity using NMR (e.g., ¹H-NMR in DMSO-d₆ for structural confirmation) and mass spectrometry .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address potential ambiguities?

Methodological Answer: Key techniques include:

  • ¹H-NMR : Identify stereochemistry (e.g., hydroxy and amino proton signals at δ ~3.8–9.0 ppm) and confirm branching via methyl group splitting patterns .
  • IR Spectroscopy : Detect hydroxyl (~3200–3600 cm⁻¹) and carbonyl (~1700–1750 cm⁻¹) stretches.
  • HPLC-MS : Assess purity and molecular ion peaks ([M+H]⁺ or [M-Cl]⁺).
  • X-ray Crystallography (if crystalline): Resolve absolute configuration.
    Data Ambiguity Note: Overlapping signals in NMR (e.g., methyl groups) may require 2D-COSY or DEPT experiments .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis of the ester group.
  • Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye irritation, as hydrochloride salts can release HCl upon moisture exposure .
  • Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 1 month) and monitor via HPLC .

Advanced Research Questions

Q. How does enantiomeric purity impact biological activity, and what chiral resolution methods are recommended?

Methodological Answer: Enantiomers may exhibit divergent pharmacokinetic or receptor-binding profiles. For resolution:

  • Use chiral HPLC columns (e.g., Chiralpak IA/IB) with polar mobile phases (hexane/isopropanol).
  • Alternatively, employ enzymatic resolution (e.g., lipases) to separate (R)- and (S)-forms.
  • Validate enantiomeric excess (ee) via circular dichroism (CD) or NMR with chiral shift reagents .
    Biological Relevance: Compare in vitro activity (e.g., enzyme inhibition) of resolved enantiomers to guide structure-activity studies.

Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1–9) at 37°C and quantify degradation via HPLC.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Oxidative Stress : Expose to H₂O₂ or radical initiators (e.g., AIBN) and monitor by LC-MS for oxidation byproducts .
  • Factorial Design : Apply a 2³ factorial design (pH, temperature, ionic strength) to model stability .

Q. How can researchers resolve contradictions in solubility data reported across studies?

Methodological Answer: Discrepancies often arise from solvent polarity, temperature, or salt form. To standardize:

  • Use the shake-flask method : Saturate solvent (e.g., water, DMSO) with the compound, filter, and quantify via UV-Vis.
  • Compare solubility in biorelevant media (e.g., FaSSIF/FeSSIF) to mimic gastrointestinal conditions.
  • Report temperature (±0.1°C) and use standardized buffers (e.g., USP phosphate buffer) .

Q. What in vitro models are appropriate for preliminary toxicity screening?

Methodological Answer:

  • Cell Viability Assays : Use HepG2 (liver) or HEK293 (kidney) cells with MTT/WST-1 assays.
  • Genotoxicity : Perform Ames test (bacterial reverse mutation) or micronucleus assay in mammalian cells.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze parent compound depletion via LC-MS/MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-2-hydroxy-3-methylbutanoate hydrochloride
Reactant of Route 2
Methyl 3-amino-2-hydroxy-3-methylbutanoate hydrochloride

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